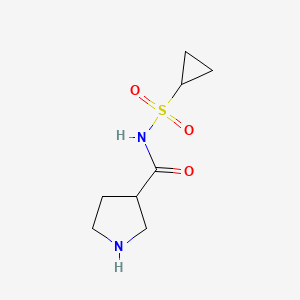

N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C8H14N2O3S |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

N-cyclopropylsulfonylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C8H14N2O3S/c11-8(6-3-4-9-5-6)10-14(12,13)7-1-2-7/h6-7,9H,1-5H2,(H,10,11) |

InChI Key |

FXNNXIWFJJWHRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)NC(=O)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine-3-carboxylic acid with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the cyclopropane structure often exhibit antimicrobial properties. N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide's sulfonyl group may enhance its interaction with bacterial enzymes or receptors, potentially leading to effective antimicrobial agents.

Anticancer Potential

Cyclopropane derivatives have shown promise in anticancer research. The unique structural features of this compound may facilitate interactions with cancer cell targets, making it a candidate for further investigation in oncology.

Enzyme Inhibition

The presence of the carboxamide and sulfonyl groups suggests potential for enzyme inhibition, which is crucial in drug design. Studies on similar compounds indicate that these functionalities can modulate enzyme activity, providing a pathway for therapeutic applications against various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Biological Assays : Initial assays have demonstrated its potential as an antimicrobial agent, with significant activity against certain bacterial strains.

- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in cancer progression, indicating its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of pyrrolidine-3-carboxamide derivatives is highly dependent on substituents and stereochemistry. Key findings include:

- Substituent Position and Type: Compounds with β-proline-derived indazole scaffolds (e.g., N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide) exhibit superior ROCK I inhibition compared to α-proline analogs due to their near-linear molecular geometry . Substituents on the benzyl group follow the activity trend: CH₃ > H > Br > OCH₃ > F > NO₂, CN, suggesting steric and electronic factors influence binding .

Cyclopropane-Containing Analogues :

Stereochemical Influence :

Table 1: Substituent Impact on ROCK I Inhibition

| Compound Class | Substituent | Relative Activity | Key Observation |

|---|---|---|---|

| β-Proline indazole derivatives | Benzyl (CH₂Ph) | High | Free rotation enhances activity |

| β-Proline indazole derivatives | 4-Methylbenzyl | Highest (CH₃ > H) | Steric bulk improves binding |

| α-Proline derivatives | Benzoyl (COPh) | Low | Restricted rotation reduces activity |

ROCK Inhibition

- N-(1H-Indazol-5-yl)pyrrolidine-3-carboxamide derivatives (e.g., 4a–4e ) demonstrated potent ROCK I inhibition (IC₅₀ < 100 nM), with 4b (4-methylbenzyl substituent) being the most active .

- Linomide (quinoline-3-carboxamide), though structurally distinct, shares antiangiogenic properties but operates via cytostatic effects on endothelial cells rather than kinase inhibition .

Antiangiogenic and Cytostatic Effects

- Linomide reduces tumor blood flow by >40% via antiangiogenic mechanisms, inhibiting endothelial cell migration and invasion at ≥100 µg/ml .

- Pyrrolidine-3-carboxamides like N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide (CAS 1868375-25-0) target glucosylceramide synthase, suggesting divergent therapeutic pathways compared to cyclopropanesulfonyl derivatives .

Table 2: Therapeutic Profiles of Carboxamide Derivatives

| Compound Class | Target/Mechanism | Therapeutic Area |

|---|---|---|

| Pyrrolidine-3-carboxamides | ROCK I Inhibition | Cardiovascular diseases |

| Pyrazolo-pyrimidinyl carboxamides | Glucosylceramide synthase | Lysosomal storage disorders |

| Linomide | Antiangiogenic (Matrigel assay) | Oncology (prostate cancer) |

Biological Activity

N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its antimicrobial properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with cyclopropanesulfonyl chlorides. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on pyrrolidine carboxamides demonstrated their efficacy against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.45 mg/mL to 6.72 mg/mL for different strains, indicating potent activity against these pathogens .

2.2 Inhibition of Enzymatic Activity

This compound has been shown to inhibit the enzyme InhA, which is crucial in the fatty acid elongation cycle of Mycobacterium tuberculosis. The compound's binding mode was elucidated through crystallography, revealing a dual hydrogen bonding network that enhances its inhibitory potency . This interaction is significant as it highlights the potential of this compound in developing new antituberculosis agents.

3. Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications. Studies have shown that introducing different substituents on the pyrrolidine ring can enhance or diminish activity against specific targets:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Increased potency against Cat K |

| Bromo Group | Moderate activity |

| Benzylamine Group | Enhanced interactions with target enzymes |

For example, the introduction of a benzylamine group significantly improved interactions with the P3 pocket of Cat K, leading to enhanced anti-bone resorption activity .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial properties of this compound, researchers found that it effectively inhibited bacterial growth in vitro. The results suggested that this compound could serve as a lead for developing new antibiotics, especially in light of rising antibiotic resistance.

Case Study 2: Tuberculosis Treatment Potential

Another significant study focused on the compound's role as an InhA inhibitor in Mycobacterium tuberculosis. The findings indicated that optimization of the compound led to a more than 160-fold increase in potency compared to initial screening hits, showcasing its potential as a novel therapeutic agent against tuberculosis .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and antituberculosis applications. Its effectiveness can be significantly influenced by structural modifications, which can enhance its binding affinity and inhibitory potency against specific enzymes. Continued research into this compound may lead to valuable therapeutic developments.

Q & A

Q. What synthetic strategies are commonly employed for N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide?

The synthesis typically involves multi-step reactions, including cyclopropane sulfonylation of pyrrolidine precursors followed by carboxamide formation. Key steps include:

- Cyclopropane sulfonyl chloride coupling with pyrrolidine intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Amidation using activated carbonyl reagents (e.g., EDC/HOBt) to introduce the carboxamide group .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and stereochemistry .

- LC-MS for purity assessment and molecular weight verification .

- X-ray crystallography to resolve ambiguities in stereochemical configurations .

Q. What preliminary biological screening methods are used to evaluate this compound?

- Enzyme inhibition assays (e.g., fluorescence-based or radiometric assays) to measure IC₅₀ values against targets like kinases or proteases .

- Cell viability assays (MTT or Annexin V/PI staining) to assess cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and target binding of this compound?

- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error in synthetic optimization .

- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding modes with biological targets, guiding SAR studies .

- MD simulations assess stability of ligand-receptor complexes under physiological conditions .

Q. How do structural modifications (e.g., substituent variations) alter the compound’s bioactivity?

- Cyclopropane ring substitution : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .

- Pyrrolidine ring modifications : N-methylation improves blood-brain barrier penetration, while hydroxylation increases polarity for renal clearance .

- Case Study: Replacement of the sulfonyl group with carbonyl in analogs reduced off-target effects in kinase assays .

Q. How can contradictory data in enzyme inhibition studies be resolved?

- Assay standardization : Control for variables like ATP concentration in kinase assays to ensure reproducibility .

- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity independently .

- Meta-analysis : Compare datasets across studies to identify outliers or concentration-dependent effects .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Prodrug approaches : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

- Cocrystallization : Use coformers like succinic acid to improve solubility without altering bioactivity .

- Lipid nanoparticle encapsulation : Increases half-life in systemic circulation for sustained target engagement .

Methodological Recommendations

- Prioritize cryo-EM for resolving target-bound conformations in complex biological matrices .

- Use high-throughput screening (HTS) with fragment-based libraries to identify synergistic combinations .

- Employ artificial intelligence-driven QSAR models to predict ADMET properties early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.